molecular formula C8H4F5NO2 B2851083 2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 120934-05-6

2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B2851083
CAS No.: 120934-05-6
M. Wt: 241.117
InChI Key: UELRRGSPDPPNDO-UHFFFAOYSA-N
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Description

2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a benzodioxin ring structure. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the fluorination of precursor compounds followed by amination. One common method includes the reaction of 2,3-dihydro-1,4-benzodioxin with a fluorinating agent such as sulfur tetrafluoride under controlled conditions to introduce the fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of bacterial growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated compound with similar structural features but different functional groups.

    2,3-Dihydro-1,4-benzodioxin-6-amine: A non-fluorinated analog of the compound .

Uniqueness

2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These properties make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,2,3,3,6-pentafluoro-1,4-benzodioxin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO2/c9-3-1-5-6(2-4(3)14)16-8(12,13)7(10,11)15-5/h1-2H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELRRGSPDPPNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(C(O2)(F)F)(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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